molecular formula C19H20N2O2 B7714637 N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7714637
M. Wt: 308.4 g/mol
InChI Key: JIXQEMGOFPGSLN-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and subsequent activation of dopamine receptors in the postsynaptic neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide are primarily related to its inhibition of the dopamine transporter. This can lead to increased dopamine levels in certain areas of the brain, which can affect various physiological processes such as motor function, reward, and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its selectivity for the dopamine transporter, which allows for more specific investigations into the role of dopamine in various neurological disorders. However, one limitation is that it is a synthetic compound and may not accurately mimic the effects of endogenous dopamine in the brain.

Future Directions

There are several future directions for the use of N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in scientific research. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research could investigate the effects of this compound on other neurotransmitter systems in the brain, such as serotonin and norepinephrine. Finally, studies could explore the potential use of this compound in imaging techniques such as positron emission tomography (PET) to visualize the distribution of dopamine in the brain.
Conclusion:
In conclusion, N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the dopamine transporter makes it a valuable tool for investigating the role of dopamine in various neurological disorders, and future research could explore its potential use in developing new treatments and imaging techniques.

Synthesis Methods

The synthesis of N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the condensation of 3-methylbenzoyl chloride with N-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a potent and selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a valuable tool for investigating the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-methyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-5-3-6-16(11-13)19(23)21-10-4-7-14-12-15(18(22)20-2)8-9-17(14)21/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXQEMGOFPGSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

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